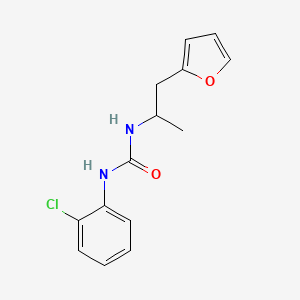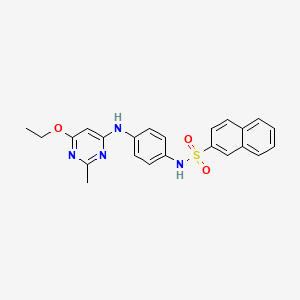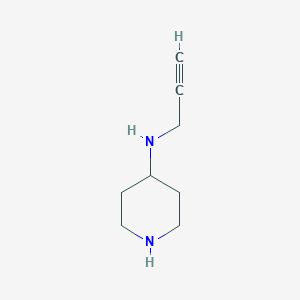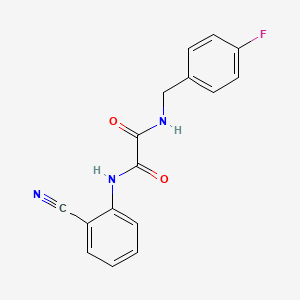
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, commonly known as DBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBO is a cyclic derivative of piperidine and oxazolidine, and its chemical structure is of interest to researchers due to its unique properties and potential for use in drug development.
Scientific Research Applications
Synthesis and Structural Insights
Research on compounds related to 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione has predominantly focused on their synthesis, structural analysis, and applications in various biological activities. For instance, the tandem phosphorus-mediated carboxylative condensation-cyclization reaction utilizing atmospheric carbon dioxide has been developed for synthesizing oxazolidine-2,4-diones, highlighting a novel and efficient method for generating biologically significant compounds under mild, transition-metal-free conditions (Zhang et al., 2015).
Biological Activity
Compounds within this chemical family, such as oxazolidine-2,4-diones, have been explored for their potential biological activities. Notably, certain derivatives have shown antimicrobial activities, offering new avenues for drug discovery. For example, some newly synthesized 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones were tested for in vitro antibacterial and antifungal activities, with promising results against specific strains of bacteria and fungi, underscoring the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2010).
Antioxidant Properties
Furthermore, the antioxidant evaluation of certain pyrazolopyridine derivatives, including those structurally related to this compound, has revealed that some compounds exhibit significant antioxidant properties. These findings suggest their potential utility in mitigating oxidative stress-related conditions, offering insights into their pharmacological applications (Gouda, 2012).
Mechanistic Insights and Chemical Transformations
The study of the photochemistry of related isoxazoles, such as 3,5-dimethylisoxazole, has provided valuable mechanistic insights, capturing elusive intermediates like nitrile ylides in isoxazole-oxazole photoisomerization processes. This research not only advances the understanding of photochemical reactions but also opens up new possibilities for synthetic applications of these compounds in various fields, including materials science and pharmaceutical development (Nunes et al., 2013).
Mechanism of Action
Target of Action
A related compound, ddt26, has been found to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.
Mode of Action
It can be inferred from the related compound ddt26 that it may interact with its target, brd4, throughhydrogen bonding . This interaction could lead to changes in the function of BRD4, potentially affecting gene expression and cell growth.
Result of Action
Based on the related compound ddt26, it can be inferred that the compound may havesignificant anti-proliferative activity . This suggests that the compound could potentially inhibit cell growth, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8-12(9(2)22-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOFYYKKGDLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)



![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)